

Technical Guide: Spectroscopic Analysis of Butyl Tosylate by FT-IR and Mass Spectrometry

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Compound of Interest

Compound Name: Butyl 4-methylbenzenesulfonate

Cat. No.: B1265389

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This technical guide provides an in-depth analysis of butyl tosylate using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the characterization of organic molecules. This document outlines the spectral data, experimental protocols, and key fragmentation pathways.

Introduction to Butyl Tosylate

Butyl tosylate (**butyl 4-methylbenzenesulfonate**) is an organic compound commonly used as a reagent in organic synthesis, particularly as a butylating agent.^{[1][2][3]} Its chemical formula is $C_{11}H_{16}O_3S$, and it has a molecular weight of approximately 228.31 g/mol.^{[1][3]} Accurate characterization of this compound is crucial for ensuring reaction purity and for its application in synthetic chemistry. FT-IR and mass spectrometry are powerful tools for confirming its structure and identifying potential impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[4][5][6]} The spectrum of butyl tosylate exhibits characteristic absorption bands corresponding to its sulfonate ester and aromatic components.

FT-IR Spectral Data Summary

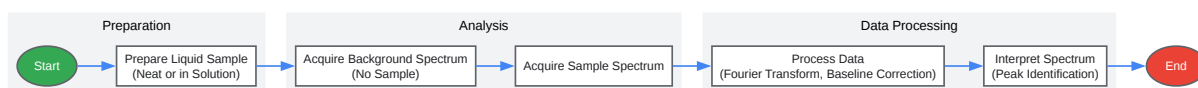
The primary vibrational modes for butyl tosylate are summarized in the table below. These peaks are indicative of the specific bonds and functional groups within the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3000-2850	Medium	C-H Stretch	Alkyl (Butyl group)
~1600-1450	Medium	C=C Stretch	Aromatic Ring
~1360	Strong	S=O Asymmetric Stretch	Sulfonate Ester (SO ₃)
~1178	Strong	S=O Symmetric Stretch	Sulfonate Ester (SO ₃)
~1100-1000	Strong	C-O Stretch	Ester
~815	Strong	C-H Bending (out-of-plane)	p-disubstituted ring

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

General FT-IR Experimental Workflow

The following diagram illustrates a typical workflow for obtaining an FT-IR spectrum of a liquid sample like butyl tosylate.



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Caption: General workflow for FT-IR analysis of a liquid sample.

Experimental Protocol for FT-IR Analysis

This protocol outlines the procedure for analyzing a liquid sample such as butyl tosylate using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.

- **Instrument Preparation:** Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
- **ATR Crystal Cleaning:** Clean the ATR crystal surface (e.g., diamond or zinc selenide) using a suitable solvent like isopropanol or ethanol and a soft, non-abrasive wipe. Allow the solvent to evaporate completely.
- **Background Spectrum Acquisition:** Run a background scan without any sample on the crystal. This step is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.[7]
- **Sample Application:** Place a small drop of butyl tosylate directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
- **Sample Spectrum Acquisition:** Initiate the sample scan. The instrument directs an infrared beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.[7] Typical settings may include a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.
- **Data Processing:** The instrument's software performs a Fourier transform on the raw data to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[5] A baseline correction may be applied to improve data quality.
- **Final Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation. Electron Ionization (EI) is a common technique used for this purpose.

Mass Spectrometry Data Summary

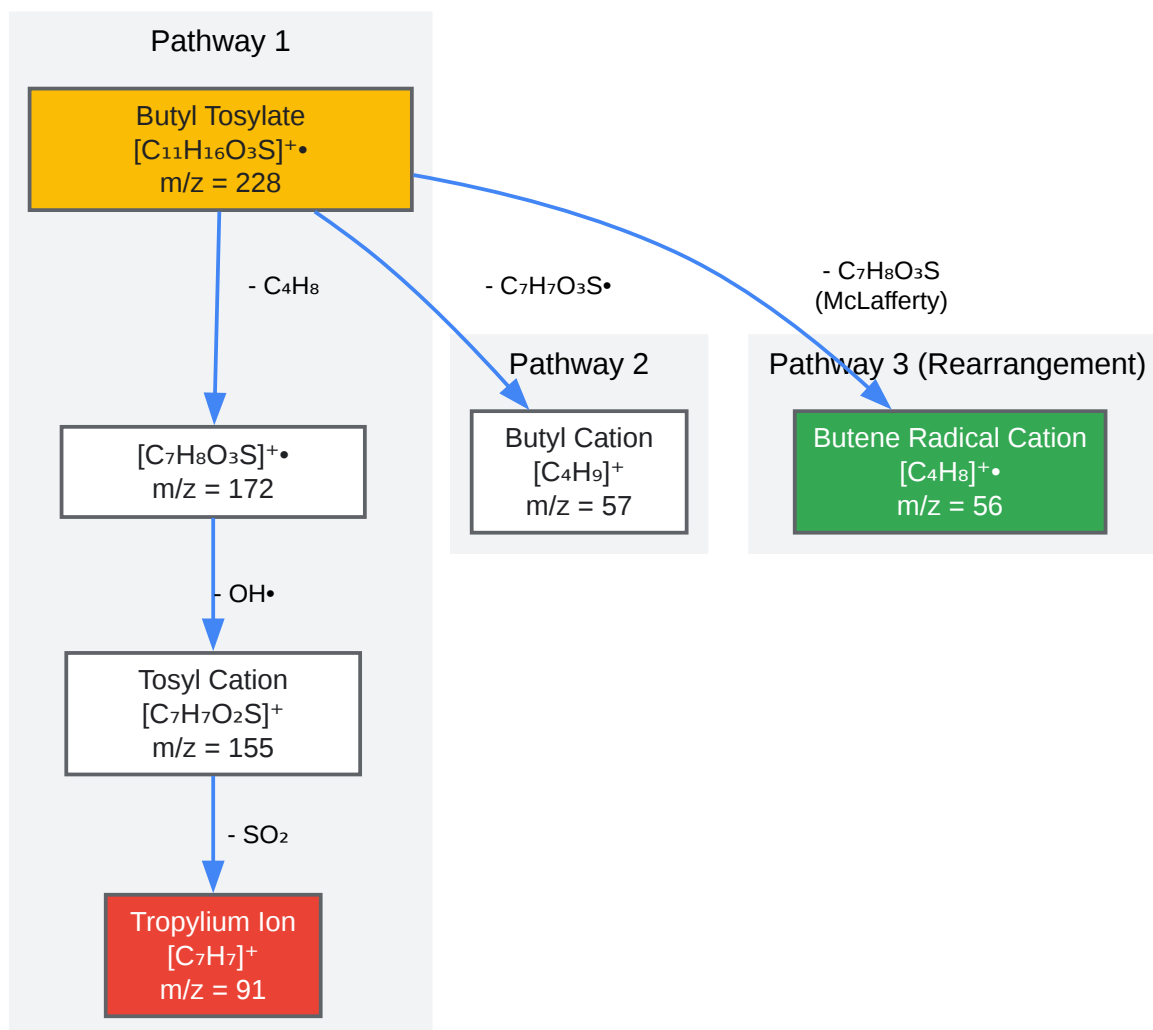
The electron ionization mass spectrum of butyl tosylate shows a molecular ion peak and several characteristic fragment ions.[8] The key ions and their relative abundances are listed below.

m/z	Proposed Fragment Ion	Relative Abundance
228	$[\text{C}_{11}\text{H}_{16}\text{O}_3\text{S}]^{+\bullet}$ (Molecular Ion)	Low
172	$[\text{C}_7\text{H}_8\text{O}_3\text{S}]^{+\bullet}$ (Loss of C_4H_8)	Moderate
155	$[\text{C}_7\text{H}_7\text{O}_2\text{S}]^+$ (Tosyl cation)	High
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)	High (Base Peak)
57	$[\text{C}_4\text{H}_9]^+$ (Butyl cation)	Moderate
56	$[\text{C}_4\text{H}_8]^{+\bullet}$ (Butene radical cation via McLafferty rearrangement)	High

Note: Relative abundances can vary based on the instrument and source conditions.

Fragmentation Pathway of Butyl Tosylate

The fragmentation of the butyl tosylate molecular ion ($[\text{M}]^{+\bullet}$) under electron ionization follows several key pathways. The primary fragmentations involve the loss of the butyl group and rearrangements of the tosyl moiety.



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Caption: Major fragmentation pathways for butyl tosylate in EI-MS.

Experimental Protocol for Mass Spectrometry Analysis

This protocol describes a general procedure for analyzing butyl tosylate using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- **Sample Preparation:** Prepare a dilute solution of butyl tosylate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- **GC-MS System Setup:**
 - Set the GC oven temperature program to adequately separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.
 - Set the injector temperature to around 250°C.
 - Use helium as the carrier gas with a constant flow rate.
- **Mass Spectrometer Parameters:**
 - Set the ion source to Electron Ionization (EI).
 - Use a standard electron energy of 70 eV, which promotes fragmentation and yields reproducible spectra for library comparison.^[9]
 - Set the mass analyzer to scan a relevant m/z range, for instance, from m/z 40 to 300.
 - Set the ion source and transfer line temperatures (typically 230°C and 280°C, respectively) to prevent condensation.
- **Injection and Data Acquisition:**
 - Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
 - The sample is vaporized and carried onto the GC column, where separation occurs.
 - As butyl tosylate elutes from the column, it enters the MS ion source, where it is ionized and fragmented.
 - The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.
- **Data Analysis:**

- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to butyl tosylate.
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) to confirm the compound's identity.[8]

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